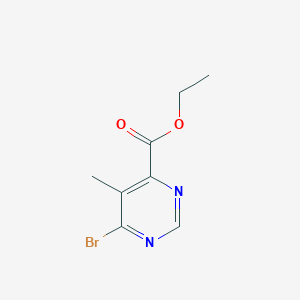
N-Isobutyl-4-methoxycyclohexan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an isobutyl group and a methoxy group attached to a cyclohexane ring, with an amine group at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the isobutyl group: This step often involves alkylation reactions.
Introduction of the amine group: This can be achieved through amination reactions using reagents like ammonia or amines.
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involve large-scale batch or continuous processes. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: This reaction can reduce the compound to simpler amines or hydrocarbons.
Substitution: This reaction can replace the methoxy or isobutyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitro compounds, while reduction may yield simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies of amine transport and metabolism.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor to pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can interact with receptors and enzymes, influencing biological processes such as neurotransmission and metabolism. The methoxy and isobutyl groups can modulate the compound’s affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-Isobutyl-2-methylpropan-1-amine: Similar structure but lacks the methoxy group.
N-Isobutyl-4-methoxyphenylamine: Similar structure but has a phenyl ring instead of a cyclohexane ring.
N-Isobutyl-4-methoxybenzylamine: Similar structure but has a benzyl group instead of a cyclohexane ring.
Uniqueness
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is unique due to its specific combination of functional groups and its cyclohexane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H24ClNO |
|---|---|
Peso molecular |
221.77 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h9-12H,4-8H2,1-3H3;1H |
Clave InChI |
DVEPGYFWFWSDBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1CCC(CC1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


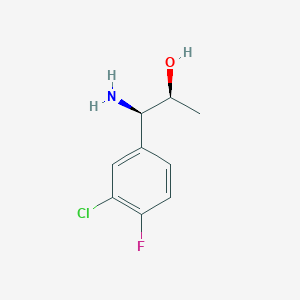

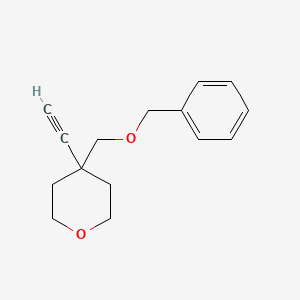
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
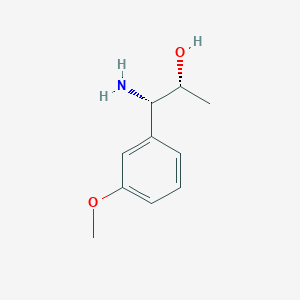
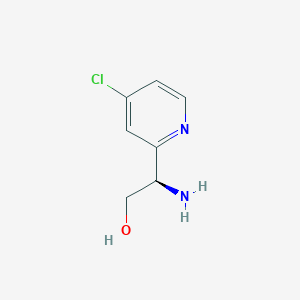
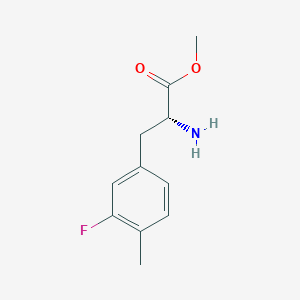

![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)



![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
